1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane
Description
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with a methyl group and a pyridin-4-ylmethyl moiety. This structure confers unique physicochemical properties, including moderate basicity due to the diazepane nitrogen atoms and aromatic interactions from the pyridine ring.
Properties
IUPAC Name |
1-methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXPOHGVQJMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane typically involves the formation of the diazepane ring followed by the introduction of the pyridin-4-ylmethyl group. One common synthetic route involves the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions. For example, the reaction of N-methyl-1,2-diaminoethane with pyridine-4-carboxaldehyde in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is a chemical compound with the molecular formula . Research on 1,4-diazepane derivatives reveals their potential in pharmacological applications, particularly as receptor antagonists and imaging probes .
Diazepanes as Orexin Receptor Antagonists
1,4-diazepanes have been identified as a new class of dual orexin receptor antagonists . Orexin receptors are involved in neurological disorders, and blocking orexin signaling could be a therapeutic strategy .
In vivo studies using PET-MR imaging have been conducted on carbon-11 labeled compounds based on diazepane orexin receptor antagonists to evaluate their potential as Positron Emission Tomography (PET) radiotracers . One synthesized compound, CW4, showed high brain uptake in rats and was further evaluated in non-human primates .
PET scans performed on baboons showed early brain uptake, suggesting it could be a radiotracer; however, CW4 exhibited fast kinetics and high nonspecific binding . The study indicated that while certain diazepanes may not be useful as imaging probes due to low brain uptake, they may still be used as CNS drugs .
Diazepane Analogues as Butyrophenones
Butyrophenones are a class of antipsychotic drugs. Diazepane analogs of butyrophenones, such as haloperidol, have been synthesized and explored for their multireceptor binding profiles . These compounds are evaluated for their binding affinities at dopamine (DA) and serotonin (5HT) subtype receptors, H-1, M-1 receptors, and NET, DAT, and SERT transporters .
One such compound, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13 ), showed similar efficacy to clozapine in in vivo mouse and rat models without producing catalepsy at five times its ED50 value .
1,4-diazepanes as inhibitors of hemozoin formation
2,4-disubstituted imidazopyridines were developed as fast-killing hemozoin formation inhibitors . It was found that tertiary amines, such as diazepanes 14 and 15 , showed lower cross-resistance ratios compared to their des-alkyl secondary amine analogs . Additionally, a diazepane was used as a linker, which aimed to combine positive trends such as increased activity, cytotoxicity, and hERG .
Ligands in Crystal Structures
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it interacts with receptors, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Analogues of 1,4-Diazepane Derivatives
Key Observations :
- Electron-Withdrawing Groups : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit enhanced antimalarial activity, as seen in 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane .
- Aromatic Systems : Pyridine or pyrazole substituents (e.g., in 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane) improve receptor binding selectivity, particularly for serotonin receptors .
- Hydrophobic Substituents : Trifluoromethyl groups increase metabolic stability but may reduce potency, as observed in choline kinase inhibitors .
Key Observations :
- Catalysts : Isopropylamine is a common catalyst for nucleophilic substitutions in diazepane synthesis .
- Purification: Alumina chromatography (chloroform/methanol) is widely used for isolating diazepane derivatives .
Pharmacological and Biochemical Activities
Key Observations :
- Receptor Specificity: The pyridin-4-ylmethyl group in this compound may mimic endogenous ligands of CB2 or serotonin receptors, though direct activity data are lacking .
- Potency vs. Stability : Trifluoromethyl-substituted derivatives show reduced potency but improved metabolic stability, critical for in vivo applications .
Biological Activity
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and research applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring substituted with a pyridin-4-ylmethyl group, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is , and it has been studied for its interactions with various biological macromolecules.
Target of Action
The primary target of this compound is the cAMP and cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in the modulation of intracellular signaling pathways by regulating the levels of cyclic nucleotides.
Mode of Action
The compound interacts with PDE10A, leading to alterations in the intracellular concentrations of cyclic nucleotides. This modulation can influence various cellular processes, including:
- Signal transduction
- Cell proliferation
- Neurotransmitter release
Biochemical Pathways
This compound is likely to affect pathways involving cyclic nucleotides. Its ability to inhibit PDE10A suggests potential therapeutic applications in neurological disorders and cardiovascular diseases.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme inhibition : It shows promise as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor binding : The compound may interact with specific receptors, potentially modulating their activity.
- Calcium channel modulation : Similar compounds have been identified as T-type calcium channel blockers, indicating a possible role in cardiovascular function.
Research Applications
The compound has several applications across different scientific fields:
| Field | Application |
|---|---|
| Chemistry | Building block in synthesizing complex molecules and heterocyclic compounds. |
| Biology | Candidate for studies on enzyme inhibition and receptor binding. |
| Medicine | Investigated for therapeutic potential in treating neurological disorders. |
| Industry | Used in developing new materials and as an intermediate in chemical synthesis. |
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study explored the enzyme inhibition properties of related diazepanes, demonstrating that structural modifications could enhance inhibitory activity against PDEs, suggesting similar potential for this compound .
- Neuroprotective Effects : In preclinical models, compounds with similar structures have shown neuroprotective effects through modulation of cyclic nucleotide levels, indicating that this compound may also exert such effects .
- Antimicrobial Activity : Research into related diazepanes has revealed antimicrobial properties, suggesting that this compound could be explored for similar activities against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
